[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol [5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
Brand Name: Vulcanchem
CAS No.: 318239-52-0
VCID: VC5236810
InChI: InChI=1S/C12H10ClF3N2OS/c1-18-11(20-8-4-2-7(13)3-5-8)9(6-19)10(17-18)12(14,15)16/h2-5,19H,6H2,1H3
SMILES: CN1C(=C(C(=N1)C(F)(F)F)CO)SC2=CC=C(C=C2)Cl
Molecular Formula: C12H10ClF3N2OS
Molecular Weight: 322.73

[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol

CAS No.: 318239-52-0

Cat. No.: VC5236810

Molecular Formula: C12H10ClF3N2OS

Molecular Weight: 322.73

* For research use only. Not for human or veterinary use.

[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol - 318239-52-0

Specification

CAS No. 318239-52-0
Molecular Formula C12H10ClF3N2OS
Molecular Weight 322.73
IUPAC Name [5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol
Standard InChI InChI=1S/C12H10ClF3N2OS/c1-18-11(20-8-4-2-7(13)3-5-8)9(6-19)10(17-18)12(14,15)16/h2-5,19H,6H2,1H3
Standard InChI Key MAMSGTAPEXYENG-UHFFFAOYSA-N
SMILES CN1C(=C(C(=N1)C(F)(F)F)CO)SC2=CC=C(C=C2)Cl

Introduction

Chemical Composition and Structural Features

Molecular Architecture

The compound’s IUPAC name, [5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol, reflects its intricate structure. The pyrazole ring serves as the core, with substituents at positions 1, 3, 4, and 5:

  • Position 1: A methyl group (CH3-\text{CH}_3).

  • Position 3: A trifluoromethyl group (CF3-\text{CF}_3), known for enhancing metabolic stability and lipophilicity in drug candidates.

  • Position 4: A hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}), offering a site for further chemical modification.

  • Position 5: A 4-chlorophenylsulfanyl group (S-C6H4Cl-\text{S-C}_6\text{H}_4\text{Cl}), contributing to electronic and steric effects .

The presence of sulfur in the sulfanyl group and fluorine in the trifluoromethyl moiety introduces distinct physicochemical properties, including increased resistance to oxidative degradation and enhanced binding affinity to biological targets .

Physicochemical Properties

Key properties derived from experimental and predicted data include:

PropertyValueSource
Melting Point96–97°C
Boiling Point411.1 ± 45.0°C (Predicted)
Density1.47 ± 0.1 g/cm³ (Predicted)
pKa12.98 ± 0.10 (Predicted)
Molecular Weight322.73 g/mol

The relatively high boiling point and density suggest strong intermolecular interactions, likely due to hydrogen bonding from the hydroxymethyl group and dipole-dipole interactions from the polar trifluoromethyl and sulfanyl groups .

Synthesis and Manufacturing Processes

Reaction Pathways

The synthesis of [5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol typically involves multi-step reactions starting from simpler pyrazole precursors. A generalized pathway includes:

  • Formation of the Pyrazole Core: Condensation of hydrazine derivatives with 1,3-diketones or enol ethers.

  • Introduction of the Trifluoromethyl Group: Electrophilic substitution or nucleophilic trifluoromethylation using reagents such as TMSCF₃.

  • Sulfanyl Group Incorporation: Thiolation via nucleophilic aromatic substitution with 4-chlorothiophenol.

  • Hydroxymethyl Functionalization: Oxidation or reduction steps to introduce the –CH₂OH group.

Optimization Challenges

Key challenges in synthesis include:

  • Regioselectivity: Ensuring proper substitution patterns on the pyrazole ring.

  • Stability of Intermediates: The trifluoromethyl group can destabilize intermediates, requiring low-temperature conditions.

  • Purification: Separation of byproducts due to the compound’s high polarity.

SupplierPurityPrice (USD)QuantityLead Time
Aladdin ScientificNot Specified$506.901 gram5 days
VulcanChemNot Specified$747.69Not SpecifiedNot Specified
CalpacLabNot SpecifiedNot Listed1 gram5 days

Factors influencing cost include synthetic complexity, scalability, and demand for high-purity batches. Suppliers emphasize compliance with safety standards, classifying the compound as an irritant (Hazard Code Xi) .

ParameterSpecificationSource
Hazard CodeXi (Irritant)
Precautionary MeasuresAvoid inhalation, skin contact
Storage2–8°C in airtight container

Disposal Considerations

Incinerating the compound at high temperatures with scrubbers is recommended to prevent environmental release of toxic byproducts like hydrogen chloride or sulfur oxides .

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